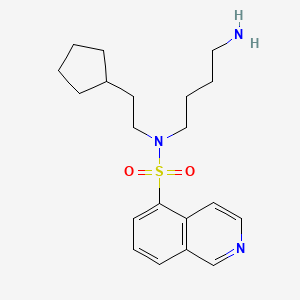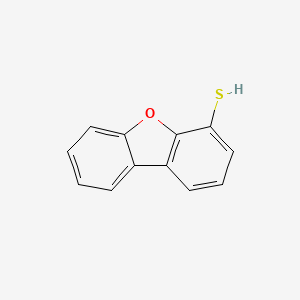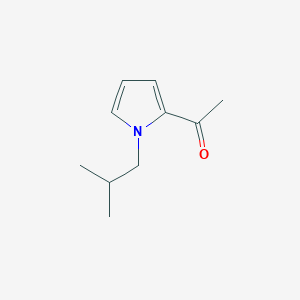
2-acetyl-N-isobutylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C10H15NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an isobutyl group attached to the nitrogen atom of the pyrrole ring and an ethanone group at the 2-position of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the alkylation of pyrrole with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting 1-isobutylpyrrole is then subjected to acylation using acetyl chloride or acetic anhydride to yield 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone.
Industrial Production Methods
Industrial production of 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions at the pyrrole ring or the ethanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Acetylpyrrole: A pyrrole derivative with an acetyl group at the 2-position.
1-(1H-Pyrrol-2-yl)ethanone: A simpler analog without the isobutyl group.
Methyl pyrrol-2-yl ketone: Another pyrrole derivative with a methyl group.
Uniqueness
1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.
特性
CAS番号 |
66054-35-1 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-[1-(2-methylpropyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6,8H,7H2,1-3H3 |
InChIキー |
MADPUDKSZYVYKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC=C1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
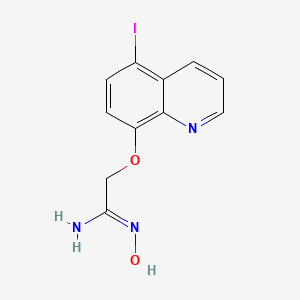

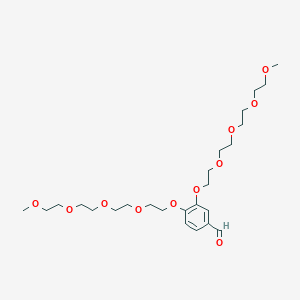
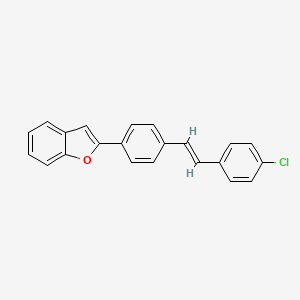
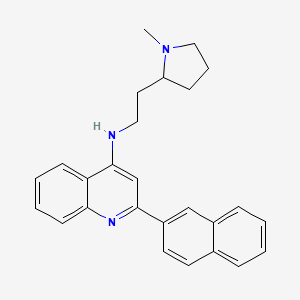
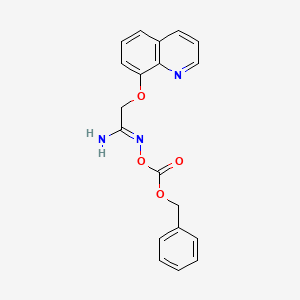
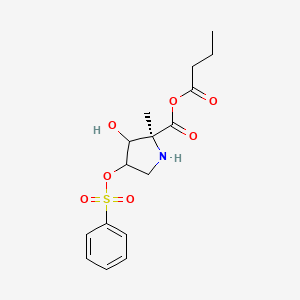
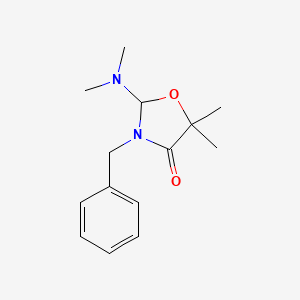
![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
